9-(2,3-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Key Structural Features:
- Bicyclic Core : The 6,7,8,9-tetrahydro designation indicates partial saturation of the purine ring, reducing aromaticity and introducing conformational flexibility.
- Substituents :
- Dione Functionality : Ketone groups at positions 2 and 4 contribute to hydrogen-bonding potential and polarity.
The SMILES string CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C encodes the connectivity, highlighting the fused rings and substituent positions. The InChIKey KAFWTNRQCAACEQ-UHFFFAOYSA-N provides a unique identifier for computational comparisons.
Properties
IUPAC Name |
9-(2,3-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11-7-5-8-13(12(11)2)22-9-6-10-23-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h5,7-8H,6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFWTNRQCAACEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2,3-dimethylbenzaldehyde, the pyrimidine ring can be constructed through a series of condensation reactions with urea or thiourea under acidic or basic conditions.
Cyclization: The intermediate product undergoes cyclization to form the fused pyrimidopurine structure. This step often requires the use of strong acids or bases and elevated temperatures to facilitate ring closure.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
The compound features a complex structure typical of purine derivatives, which contributes to its biological activity. The presence of the dimethylphenyl group and the tetrahydropyrimido moiety enhances its interaction with biological targets.
Antidepressant and Anxiolytic Activities
Research has indicated that purine derivatives can act as ligands for serotonin receptors, which are crucial in mood regulation. A study on similar compounds demonstrated that modifications at the 7-position of purine-2,6-dione led to enhanced antidepressant and anxiolytic properties through mixed receptor activity at 5-HT1A and 5-HT2A receptors .
Anticancer Potential
Compounds with purine structures have shown promising anticancer activity. The design of novel purine analogs has been linked to the inhibition of cancer cell proliferation. Investigations into the structure-activity relationship (SAR) of related compounds have revealed that specific modifications can enhance cytotoxicity against various cancer cell lines .
Inhibition of Nucleoside Transport Proteins
Studies have explored the ability of purine derivatives to inhibit nucleoside transport proteins, which are essential for cellular uptake of nucleosides and nucleotides. The introduction of alkylamine substituents in related compounds has been shown to increase affinity for these transport proteins, suggesting that structural modifications can enhance biological efficacy .
Drug Design Framework
The purine scaffold serves as a privileged structure in drug design due to its biological versatility. Researchers are actively synthesizing new analogs by modifying the purine core to discover compounds with improved pharmacological profiles .
Case Study 1: Serotonin Receptor Ligands
A series of studies focused on developing mixed ligands targeting serotonin receptors have highlighted the effectiveness of purine derivatives in modulating mood disorders. The compound's ability to interact with multiple serotonin receptor subtypes has been linked to its potential as a therapeutic agent for depression and anxiety .
Case Study 2: Cytotoxic Activity Against Cancer Cell Lines
Investigations into the cytotoxic effects of purine derivatives on various cancer cell lines have shown significant promise. For instance, specific modifications in the structure led to increased potency against breast cancer cells, indicating a potential pathway for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 9-(2,3-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Similar structure but lacks the dimethyl substitutions on the phenyl ring.
1,3-Dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of 9-(2,3-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethylphenyl group may enhance its binding affinity to certain biological targets, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 9-(2,3-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Structural Characteristics
The compound features a pyrimido-purine scaffold , which is known for its versatility in drug design. The presence of the 2,3-dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that purine derivatives exhibit a range of biological activities including:
- Antitumor effects
- Antidepressant and anxiolytic properties
- Receptor modulation
Neuropharmacological Effects
A series of studies have focused on the neuropharmacological properties of similar purine derivatives:
- 5-HT Receptor Interaction : Compounds with similar scaffolds have demonstrated activity as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These receptors are critical in mood regulation and anxiety disorders. For instance, certain derivatives have been shown to produce antidepressant-like effects in animal models .
Case Studies and Research Findings
Several studies provide insights into the biological activities associated with purine derivatives:
-
Antidepressant and Anxiolytic Activity :
- A study evaluated a series of 8-aminoalkyl derivatives of purine-2,6-dione. Selected compounds exhibited significant antidepressant-like effects in the forced swim test (FST) and anxiolytic-like activity in the four-plate test (FPT) .
- The findings suggest that modifications at the 7-position of purines can enhance receptor affinity and selectivity.
- Receptor Binding Studies :
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Antidepressant | |
| Compound B | Structure B | Antitumor | |
| Compound C | Structure C | Anxiolytic |
The mechanisms by which these compounds exert their biological effects often involve modulation of neurotransmitter systems and interference with cellular signaling pathways:
- Serotonin Modulation : By acting as agonists or antagonists at serotonin receptors, these compounds can influence mood and anxiety levels.
- Cell Cycle Regulation : Some purine derivatives may inhibit key enzymes involved in DNA synthesis or repair, leading to reduced proliferation of cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
